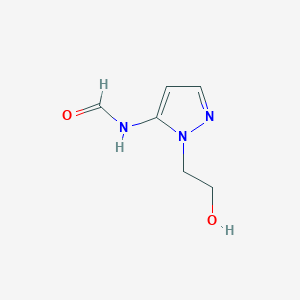
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide
描述
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide typically involves the reaction of 2-hydroxyethylhydrazine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-hydroxyethylhydrazine and formic acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a catalyst to enhance the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group
属性
CAS 编号 |
122589-40-6 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethyl)pyrazol-3-yl]formamide |
InChI |
InChI=1S/C6H9N3O2/c10-4-3-9-6(7-5-11)1-2-8-9/h1-2,5,10H,3-4H2,(H,7,11) |
InChI 键 |
SBGVMZDALRWZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(N=C1)CCO)NC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














